molecular formula C25H22FN3O3S2 B2451050 3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide CAS No. 670273-50-4

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide

Cat. No. B2451050
CAS RN: 670273-50-4
M. Wt: 495.59
InChI Key: VTQVDFJZXOARNX-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C25H22FN3O3S2 and its molecular weight is 495.59. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Anticancer Properties

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound , have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant potential in treating certain types of cancer. One such analogue, due to its in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, has been advanced into phase I clinical trials (Schroeder et al., 2009).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

  • N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including the 4-nitrophenyl analogue, demonstrated potent dual inhibitory activities against human TS and DHFR, indicating their potential as therapeutic agents for diseases where TS and DHFR are implicated (Gangjee et al., 2008).

Antitumor Activity

  • Certain thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , have shown significant antitumor activity. These compounds were effective against multiple human cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Broad Spectrum of Biological Activities

  • Pyrimidine derivatives, including sulfanyl pyrimidin-4(3H)-ones, have demonstrated a wide spectrum of biological activities, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and other pharmacological properties. This broad range of activities highlights the potential of these compounds in various therapeutic applications (Bassyouni & Fathalla, 2013).

Radioligand Development

  • Derivatives of thieno[2,3-d]pyrimidin-4-yl amine, such as 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine, have been developed as radioligands. These compounds are useful in pharmacological studies and the development of diagnostic tools like positron emission tomography radiotracers, particularly for corticotropin-releasing hormone type 1 receptors (Hsin et al., 2000).

properties

IUPAC Name

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S2/c1-3-12-29-24(31)22-20(16-7-9-17(26)10-8-16)15-34-23(22)28-25(29)33-13-11-21(30)27-18-5-4-6-19(14-18)32-2/h3-10,14-15H,1,11-13H2,2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQVDFJZXOARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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